![molecular formula C19H20N4O2 B11011939 6-(furan-2-yl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B11011939.png)
6-(furan-2-yl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one
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Overview
Description
6-(furan-2-yl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
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Q & A
Q. Basic: What are the recommended synthetic routes for 6-(furan-2-yl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one?
The synthesis typically involves multi-step organic reactions. A plausible route includes:
- Step 1 : Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or via condensation of substituted maleic anhydrides.
- Step 2 : Introduction of the furan-2-yl group at the 6-position through cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using a furan-2-yl boronic acid derivative.
- Step 3 : Alkylation of the pyridazinone nitrogen at the 2-position with a 4-phenylpiperazine-containing chloromethyl or bromomethyl intermediate.
- Green Chemistry Note : Ultrasound-assisted synthesis (e.g., as used for triazine-pyridazinone hybrids) can enhance reaction efficiency and reduce solvent waste .
Key Characterization Techniques :
Q. Basic: How is the crystal structure of this compound determined?
X-ray crystallography using SHELX software is the gold standard:
- Data Collection : Use a diffractometer (e.g., STOE IPDS 2) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL refines atomic positions and thermal parameters. For analogs, triclinic systems (space group P1) are common, with unit cell parameters a≈8.9A˚,b≈10.7A˚,c≈13.5A˚, and angles α≈73.5°, β≈71.3°, γ≈83.5° .
- Validation : Check R-factor (R<0.05) and residual electron density maps.
Q. Advanced: How can structure-activity relationships (SAR) guide optimization for biological activity?
Key SAR insights from pyridazinone analogs:
Methodological Approach :
- Synthesize derivatives with variations in the piperazine, furan, or pyridazinone moieties.
- Test in vitro assays (e.g., kinase inhibition, COX-2 activity) and correlate with computational docking studies.
Q. Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?
Case Example : A compound shows potent COX-2 inhibition in vitro but poor anti-inflammatory activity in vivo.
- Possible Causes :
- Poor pharmacokinetics (e.g., low solubility, rapid metabolism).
- Off-target effects masking therapeutic action.
- Solutions :
Q. Advanced: What computational methods predict pharmacological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., COX-2, dopamine D2). For analogs, docking scores correlate with experimental IC50 values .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in the pyridazinone core) for target interaction .
- ADMET Prediction : Tools like SwissADME predict absorption and toxicity risks. For example, logP ≈ 2.5 suggests moderate blood-brain barrier permeability .
Q. Advanced: How to address crystallographic data discrepancies during refinement?
- Issue : High residual electron density or poor R-factor convergence.
- Solutions :
Q. Basic: What in vitro assays are suitable for initial biological screening?
Properties
Molecular Formula |
C19H20N4O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C19H20N4O2/c24-19-9-8-17(18-7-4-14-25-18)20-23(19)15-21-10-12-22(13-11-21)16-5-2-1-3-6-16/h1-9,14H,10-13,15H2 |
InChI Key |
LJHBCJZKZRTYAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C(=O)C=CC(=N2)C3=CC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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